SAR156497 SAR156497 SAR156497 is an exquisitely selective Aurora A, B, and C inhibitor with in vitro and in vivo efficacy with IC50 = 0.5 nM (Aurora A); 1 nM (Aurora B / incenp); 3 nM (Aurora C / incenp) respectively SAR156497 combines high in vitro potency with satisfactory metabolic stability and limited CYP 3A4 and PDE3 inhibition. In vitro, SAR156497 displayed high antiproliferative activity on a large panel of tumor cell lines without correlation with any particular genetic signature or Aurora kinases expression. It induced significant modulation of Aurora A and Aurora B biomarkers (p-Aurora A and pHH3, respectively) and cell polyploidy, as expected from Aurora A/B inhibitors.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0548712
InChI: InChI=1S/C27H24N4O4/c1-2-34-26(33)25-24-17(14-28-25)22(23-20(29-24)11-6-12-21(23)32)15-7-5-8-16(13-15)35-27-30-18-9-3-4-10-19(18)31-27/h3-5,7-10,13-14,22,28-29H,2,6,11-12H2,1H3,(H,30,31)
SMILES: CCOC(=O)C1=C2C(=CN1)C(C3=C(N2)CCCC3=O)C4=CC(=CC=C4)OC5=NC6=CC=CC=C6N5
Molecular Formula: C27H24N4O4
Molecular Weight: 468.5 g/mol

SAR156497

CAS No.:

Cat. No.: VC0548712

Molecular Formula: C27H24N4O4

Molecular Weight: 468.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

SAR156497 -

Specification

Molecular Formula C27H24N4O4
Molecular Weight 468.5 g/mol
IUPAC Name ethyl 9-[3-(1H-benzimidazol-2-yloxy)phenyl]-8-oxo-2,4,5,6,7,9-hexahydropyrrolo[3,4-b]quinoline-3-carboxylate
Standard InChI InChI=1S/C27H24N4O4/c1-2-34-26(33)25-24-17(14-28-25)22(23-20(29-24)11-6-12-21(23)32)15-7-5-8-16(13-15)35-27-30-18-9-3-4-10-19(18)31-27/h3-5,7-10,13-14,22,28-29H,2,6,11-12H2,1H3,(H,30,31)
Standard InChI Key YXMQIWJYPNBZJS-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C2C(=CN1)C(C3=C(N2)CCCC3=O)C4=CC(=CC=C4)OC5=NC6=CC=CC=C6N5
Canonical SMILES CCOC(=O)C1=C2C(=CN1)C(C3=C(N2)CCCC3=O)C4=CC(=CC=C4)OC5=NC6=CC=CC=C6N5
Appearance Solid powder

Introduction

Chemical Characteristics of SAR156497

SAR156497 is a small-molecule inhibitor with molecular formula C27H24N4O4 and a molecular weight of 468.5 g/mol. This compound belongs to a novel class of pan-Aurora kinase inhibitors that has demonstrated high selectivity in kinome profiling experiments. While many Aurora kinase inhibitors developed to date display poly-pharmacology (targeting numerous kinases beyond their intended targets), SAR156497 exhibits an exceptional degree of target selectivity . This characteristic makes it particularly valuable for detailed mechanistic studies of Aurora kinase biology.

Biochemical Activity Profile

SAR156497 demonstrates exceptional potency against all three Aurora kinase isoforms, with IC50 values of 0.5 nM for Aurora A, 1 nM for Aurora B/INCENP complex, and 3 nM for Aurora C/INCENP complex . This balanced inhibition profile classifies it as a true pan-Aurora inhibitor, distinguishing it from isoform-selective inhibitors that preferentially target one Aurora kinase isoform.

Selectivity Against Other Kinases

One of the most remarkable features of SAR156497 is its kinome selectivity. Many kinase inhibitors show activity against multiple kinase families, which can complicate the interpretation of biological effects and increase the risk of off-target toxicities. SAR156497 has been described as "one of the most selective cell permeable pan-Aurora inhibitors described to date" , making it particularly valuable for research applications requiring precise interrogation of Aurora kinase functions.

Cellular Effects of SAR156497

In cellular systems, SAR156497 produces effects consistent with Aurora kinase inhibition, particularly Aurora B. Treatment with SAR156497 leads to failed cytokinesis and the accumulation of cells containing 4N DNA content (polyploidy) . This phenotype is a hallmark of Aurora B inhibition, as this kinase plays essential roles in chromosome segregation and cytokinesis during cell division.

Biomarker Modulation

In cellular assays, SAR156497 inhibits key Aurora kinase-dependent phosphorylation events, including Aurora A auto-phosphorylation and Aurora B-mediated histone H3 S10 phosphorylation . These molecular effects serve as pharmacodynamic biomarkers for Aurora kinase inhibition and confirm the compound's on-target activity in cellular contexts.

Antiproliferative Activity

SAR156497 exhibits antiproliferative activity across multiple cancer cell lines, though with varying potency. The table below summarizes its cytotoxic effects compared to newer Aurora kinase inhibitors (compounds 1 and 2) described in the literature:

CompoundHCT116 IC50 (nM)HeLa IC50 (nM)HEK293 IC50 (nM)PC3 IC50 (nM)
SAR1564973700 ± 20006.0 ± 1.55900 ± 1800>10,000
Compound 1840 ± 240< 1.0250 ± 48990 ± 1500
Compound 2~ 100*< 1.0~ 100*~ 100*

*Loss of cell viability plateaued at 50%, at 100 nM compound concentration .

This data reveals several important insights:

  • SAR156497 shows particularly high potency in HeLa cervical cancer cells (IC50 = 6.0 ± 1.5 nM)

  • Its activity is substantially lower in other cell lines, especially PC3 prostate cancer cells

  • Newer compounds (1 and 2) demonstrate improved potency across most cell lines

The variable response across cell lines suggests that certain cancer types may be more vulnerable to Aurora kinase inhibition than others. The exceptional sensitivity of HeLa cells may indicate that cervical cancers could be particularly responsive to Aurora kinase-targeted therapies .

Comparative Analysis with Newer Aurora Inhibitors

While SAR156497 represented a significant advancement in selective Aurora kinase inhibition, newer compounds have been developed that build upon its foundation. Compounds 1 and 2, based on a pyrimido-benzodiazipinone scaffold, demonstrate improved kinome selectivity compared to previously described pan-Aurora inhibitors and show enhanced cellular potency compared to SAR156497 .

Cellular Inhibition Comparison

In comparative studies, compounds 1 and 2 showed improved cellular inhibition of Aurora A auto-phosphorylation and histone H3 S10 phosphorylation compared to SAR156497 . This enhanced cellular activity likely contributes to their improved antiproliferative effects across multiple cancer cell lines.

Research Applications

Due to its exceptional selectivity, SAR156497 has significant value as a research tool for studying Aurora kinase biology. It has been used as a control compound in experiments evaluating newer Aurora kinase inhibitors , providing a benchmark against which the properties of new compounds can be compared.

The compound enables researchers to study Aurora kinase-mediated signaling pathways and cellular processes with minimal confounding effects from off-target activities. This selectivity is particularly valuable for identifying the specific biological consequences of Aurora kinase inhibition and for validating potential biomarkers of response to Aurora kinase-targeted therapies.

Future Directions

While SAR156497 has contributed significantly to our understanding of Aurora kinase biology and therapeutic targeting, continued development in this area focuses on several key objectives:

  • Further improving selectivity within the kinome

  • Enhancing cellular potency across diverse cancer types

  • Widening the therapeutic window for potential clinical applications

  • Identifying predictive biomarkers of response to Aurora kinase inhibition

The development of compounds 1 and 2, with their improved selectivity and cellular potency, represents progress toward these objectives. These advances build upon the foundation established by SAR156497 and other early Aurora kinase inhibitors.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator